molecular formula C17H13ClN2O3 B2995030 N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 304890-04-8

N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2995030
CAS No.: 304890-04-8
M. Wt: 328.75
InChI Key: WHGDDQGSQJYTFA-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic organic compound with the molecular formula C17H13ClN2O3 and a molecular weight of 328.75 g/mol . It features a 1,3-dioxoisoindoline (phthalimide) group linked to an acetamide backbone, which is substituted with a 5-chloro-2-methylphenyl moiety. This structure is characteristic of compounds explored in various pharmaceutical and medicinal chemistry research contexts. Compounds containing the 1,3-dioxoisoindolinyl group and amide functionalities are of significant interest in scientific research. They are frequently investigated as key intermediates in the synthesis of more complex molecules and are studied for their potential biological activities . Specifically, similar structural motifs are found in molecules evaluated for their anticonvulsant properties and as scaffolds in the design of potential anticancer agents, such as tolmetin derivatives and kinase inhibitors . This product is intended for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O3/c1-10-6-7-11(18)8-14(10)19-15(21)9-20-16(22)12-4-2-3-5-13(12)17(20)23/h2-8H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGDDQGSQJYTFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methylaniline and phthalic anhydride.

    Formation of Phthalimide: Phthalic anhydride reacts with 5-chloro-2-methylaniline under acidic conditions to form the phthalimide intermediate.

    Acetylation: The phthalimide intermediate is then acetylated using acetic anhydride to yield the final product, this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the aromatic ring.

    Reduction: Reduction reactions can target the carbonyl groups in the phthalimide moiety.

    Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Oxidation of the methyl group can lead to the formation of a carboxylic acid derivative.

    Reduction: Reduction of the carbonyl groups can yield the corresponding alcohols.

    Substitution: Substitution of the chloro group can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry. It is a synthetic compound featuring a chloro-substituted aromatic ring and a dioxoisoindolin moiety. The presence of the chloro group contributes to its potential biological activity, while the isoindolin-2-yl acetamide structure suggests possible interactions with various biological targets.

Synthesis
The synthesis of this compound generally follows a multi-step process, with typical yields ranging from 70% to 86%. Characterization methods such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and elemental analysis are employed to confirm the structure. The synthesis typically involves these steps:

  • Begins with 5-chloro-2-methylaniline and phthalic anhydride.
  • Phthalic anhydride reacts with 5-chloro-2-methylaniline under acidic conditions to form the phthalimide intermediate.
  • The phthalimide intermediate is then acetylated using acetic anhydride to yield the final product.

Biological Activity

Research indicates that compounds similar to this compound exhibit notable biological activities, particularly as inhibitors of reverse transcriptase in HIV-1, suggesting potential applications in antiviral therapies. The biological activity is largely attributed to the isoindolinone framework, which has been shown to interact with various enzymes and receptors. Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in cancer cell lines, indicating its potential as an anticancer agent.

The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

  • Antiviral Properties Studies indicate that the compound exhibits notable antiviral activity, particularly against HIV-1. The isoindolinone structure is believed to facilitate interactions with viral enzymes, thereby hindering viral replication.
  • Potential anticancer properties Derivatives of this compound can inhibit cell proliferation in cancer cell lines, indicating its potential as an anticancer agent.

Comparison with Similar Compounds

CompoundStructure FeaturesBiological Activity
N-(3-chlorophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamideSimilar dioxoisoindolin structureAntiviral activity against HIV
N-(4-nitrophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamideNitro group substitutionPotential anticancer properties
N-(2-methoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamideMethoxy substitutionInhibitory effects on cell growth
N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)propionamideLength of the acyl chainInfluences the reactivity and chemical properties
N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)butyramideLength of the acyl chainInfluences the reactivity and chemical properties

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The compound’s core structure (1,3-dioxoisoindoline-acetamide) is shared with several derivatives, differing primarily in the substituents on the aromatic ring. Key analogs and their properties are summarized below:

Table 1: Structural and Molecular Comparison of Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Reported Activities Reference
Target Compound C₁₇H₁₄ClN₂O₃ 329.76 5-chloro-2-methylphenyl Not explicitly reported -
2-(1,3-dioxoisoindolin-2-yl)-N-(4-hydroxybenzyl)acetamide (4c) C₁₇H₁₄N₂O₄ 310.31 4-hydroxybenzyl Antimicrobial
2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxybenzyl)acetamide (4d) C₁₈H₁₆N₂O₄ 324.34 4-methoxybenzyl Antimicrobial
N-(2-((7-Chloroquinolin-4-yl)amino)ethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide (7a) C₂₁H₁₈ClN₃O₃ 403.84 Quinoline-ethylamine Anti-mycobacterial
2-(5-chlorothiophen-2-yl)-N-(1,3-dioxoisoindolin-5-yl)acetamide C₁₄H₉ClN₂O₃S 320.80 5-chlorothiophene Not reported
N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl} acetamide (8t) C₂₀H₁₇ClN₄O₃S 428.50 Indolyl-oxadiazole-sulfanyl LOX inhibition

Key Observations :

  • Heterocyclic Modifications: Derivatives with quinoline (7a) or thiophene (15) substituents exhibit distinct electronic profiles, which could modulate interactions with biological targets like mycobacterial enzymes or oxidases .

Spectroscopic Characterization

NMR and IR Profiles :

  • 1H NMR : Analogs like 4c exhibit characteristic peaks for aromatic protons (δ 7.97–7.91 ppm) and acetamide NH (δ 10.75 ppm) . The target compound’s 5-chloro-2-methylphenyl group would likely show upfield-shifted aromatic protons due to electron-withdrawing effects.
  • IR : Strong C=O stretches (~1730 cm⁻¹ for dioxoisoindoline and ~1650 cm⁻¹ for acetamide) are consistent across analogs .
Antimicrobial and Antituberculosis Effects
  • Compound 4c–4g () : Demonstrated moderate to strong antimicrobial activity against Mycobacterium tuberculosis and Gram-positive bacteria, attributed to the dioxoisoindoline core’s ability to disrupt microbial membranes .
  • Compound 7a () : Exhibited anti-mycobacterial activity (MIC = 6.25 µg/mL), suggesting that chloro-substituted derivatives may enhance potency against resistant strains .
Enzyme Inhibition

    Biological Activity

    N-(5-chloro-2-methylphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a synthetic compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

    Chemical Structure and Properties

    This compound features a chloro-substituted aromatic ring attached to a dioxoisoindolin moiety. The unique combination of these structural elements contributes to its diverse biological activities.

    Property Details
    IUPAC Name This compound
    Molecular Formula C17H13ClN2O3
    Molecular Weight 336.75 g/mol

    The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. Research indicates that compounds with similar isoindolinone frameworks can inhibit reverse transcriptase in HIV-1, suggesting potential antiviral applications. Additionally, this compound has shown promise as an anticancer agent by inhibiting cell proliferation in various cancer cell lines.

    Antiviral Properties

    Studies indicate that the compound exhibits notable antiviral activity, particularly against HIV-1. The isoindolinone structure is believed to facilitate interactions with viral enzymes, thereby hindering viral replication.

    Anticancer Activity

    Research has demonstrated that derivatives of this compound can significantly inhibit the growth of cancer cells. For instance, in vitro studies have shown that this compound can reduce cell viability in several cancer lines by inducing apoptosis and cell cycle arrest .

    Case Studies

    • HIV Reverse Transcriptase Inhibition
      • A study focused on the synthesis and biological evaluation of isoindolinone derivatives found that this compound exhibited significant inhibitory activity against HIV reverse transcriptase. The IC50 values indicated potent activity at low concentrations, supporting its potential for development as an antiviral drug.
    • Anticancer Efficacy
      • In a comparative study involving various isoindolinone derivatives, this compound was shown to induce apoptosis in breast cancer cells. The compound triggered caspase activation and increased levels of pro-apoptotic factors while decreasing anti-apoptotic proteins .

    Comparative Analysis with Related Compounds

    To further illustrate the potential of this compound, a comparison with structurally related compounds is presented below:

    Compound Structure Features Biological Activity
    N-(3-chlorophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamideSimilar dioxoisoindolin structureAntiviral activity against HIV
    N-(4-nitrophenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamideNitro group substitutionPotential anticancer properties
    N-(2-methoxyphenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamideMethoxy substitutionInhibitory effects on cell growth

    Q & A

    Advanced Research Question

    • Anticonvulsant Screening :
      • Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (sc-PTZ) tests in rodent models. Compare latency and mortality rates against standards like phenytoin (e.g., P < 0.01 for active derivatives) .
      • Assess neurotoxicity via rotarod tests to determine motor impairment thresholds .
    • Enzyme Inhibition Assays :
      • Test lipoxygenase (LOX) inhibition at 0.2–1.0 mM concentrations using UV-Vis spectroscopy (234 nm for conjugated diene formation) .
      • Evaluate BChE inhibition via Ellman’s method (412 nm absorbance for thiocholine release) .

    How can structural contradictions in structure-activity relationship (SAR) data be resolved?

    Advanced Research Question

    • Electron-Donating vs. Withdrawing Groups :
      • Electron-donating groups (e.g., −OCH3_3, −OH) on the phenyl ring enhance CNS activity, while electron-withdrawing groups (e.g., −NO2_2) may reduce potency. Use substituent-specific assays (e.g., LOX inhibition) to validate trends .
    • Computational Modeling :
      • Perform density functional theory (DFT) calculations to map electrostatic potential (MESP) and HOMO-LUMO gaps, identifying reactive sites for functionalization .
      • Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like LOX or BChE .

    What computational methods are suitable for predicting the compound’s reactivity and interaction mechanisms?

    Advanced Research Question

    • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict charge transfer and stability. Lower energy gaps (e.g., 3–5 eV) correlate with higher reactivity .
    • Molecular Electrostatic Potential (MESP) : Visualize electrophilic/nucleophilic regions (e.g., negative potentials near carbonyl groups) to guide derivatization .
    • Docking Studies : Simulate binding to LOX or BChE active sites using software like Schrödinger Suite or GROMACS .

    What challenges arise in crystallographic refinement of this compound, and how can they be addressed?

    Advanced Research Question

    • Disorder and Twinning : Use SHELXL for high-resolution refinement, applying TWIN/BASF commands to model twinned crystals .
    • Anisotropic Displacement : Refine thermal parameters with WinGX/ORTEP to visualize ellipsoids and validate atomic positions .
    • Validation Tools : Employ checkCIF/PLATON to resolve steric clashes and hydrogen-bonding inconsistencies .

    How can synthesis protocols be optimized for scalability without compromising yield?

    Advanced Research Question

    • Microwave vs. Conventional Heating : Compare reaction kinetics (e.g., 3 minutes vs. 24 hours) to balance energy efficiency and scalability .
    • Solvent Selection : Replace DMF with recyclable solvents (e.g., ethanol/water mixtures) to reduce environmental impact .
    • Catalyst Screening : Test alternatives to triethylamine (e.g., DBU) for improved turnover numbers .

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